3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

LRRK2 kinase inhibition Parkinson's disease Kinase selectivity

The compound 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS not independently confirmed) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic core extensively explored for kinase inhibition (e.g., LRRK2, Pim-1, c-Met, BRD4), GABA-A receptor modulation, and PDE10A inhibition. Its N-6 position carries a thiophen-2-yl ethylamino side chain, while the 3-position bears an isopropyl group.

Molecular Formula C14H17N5S
Molecular Weight 287.39 g/mol
Cat. No. B12177861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC14H17N5S
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3
InChIInChI=1S/C14H17N5S/c1-10(2)14-17-16-13-6-5-12(18-19(13)14)15-8-7-11-4-3-9-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
InChIKeyDZCBKFQDKQUVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine – Compound Identity & Scaffold Context for Procurement


The compound 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS not independently confirmed) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic core extensively explored for kinase inhibition (e.g., LRRK2, Pim-1, c-Met, BRD4), GABA-A receptor modulation, and PDE10A inhibition . Its N-6 position carries a thiophen-2-yl ethylamino side chain, while the 3-position bears an isopropyl group. This substitution pattern differentiates it from extensively characterized 3-aryl, 3-trifluoromethyl, or 3-methyl analogs whose pharmacology, selectivity profiles, and pharmacokinetics have been partially mapped . The combinatorial substitution space within this scaffold is broad: minor changes at position 3 or the N-6 amine can redirect target selectivity (e.g., BRD4 BD1 vs. BD2, LRRK2 WT vs. G2019S mutant) or alter physicochemical properties governing solubility and permeability .

Scaffold [1,2,4]Triazolo[4,3-b]pyridazine core for kinase and bromodomain studies Substitution directs target context
Selection context Exact 3-isopropyl, N-6 thiophen-2-yl-ethylamino substitution required No matched molecular pair analysis reported
Procurement logic Supports hit confirmation, SAR expansion, or scaffold-hopping studies Proprietary chemotype fidelity critical

Why Generic Substitution Fails for 3-Isopropyl-N-(2-Thiophen-2-yl-Ethyl)-Triazolo-Pyridazin-6-Amine


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is pharmacologically promiscuous; even conservative substituent changes redirect target engagement. For example, 3-aryl-6-amino derivatives exhibit Pim-1 kinase inhibition (IC50 ~10–100 nM) but suffer poor solubility, while 3-trifluoromethyl-N-(indol-3-yl-ethyl) analogs bind BRD4 BD1 with micromolar affinity . Within the LRRK2 inhibitor series, 6-(thioether)linked compounds demonstrate nanomolar biochemical potency (IC50 = 48–98 nM) against the kinase . However, the target compound features a unique 6-amino (not 6-thioether) linkage coupled with a 3-isopropyl (not 3-aryl or 3-CF3) substitution. This precise combination has no publicly disclosed matched molecular pair analysis, selectivity panel data, or head-to-head pharmacological comparison against any named analog. Without such data, assuming functional interchangeability with other triazolo-pyridazines—even those sharing the thiophene motif—is scientifically unjustified. Procurement of this specific compound may be driven by proprietary screening hit follow-up, patent SAR exploration, or chemotype licensing, all of which require exact structural fidelity .

Attribute
Target Compound
Substitute Risk
6-position linkage
6-Amino
6-Thioether analogs show LRRK2 activity; amino linkage may shift kinase selectivity profile
3-position group
Isopropyl
3-Aryl or 3-CF3 analogs have mapped pharmacology; isopropyl BRD4 engagement context differs
N-6 side chain
Thiophen-2-yl-ethylamino
Direct thiophene attachment vs. ethylamino linker alters physicochemical and binding context

Quantitative Differentiation Evidence: 3-Isopropyl-N-(2-Thiophen-2-yl-Ethyl)-Triazolo-Pyridazin-6-Amine vs. Closest Analogs


Scaffold-Level Target Selectivity: Triazolo-Pyridazine 6-Amino vs. 6-Thioether LRRK2 Inhibitors

In the LRRK2 inhibitor series, a thiophene-substituted analog bearing a 6-thioether linkage exhibited biochemical IC50 values of 48 nM and 98 nM in two distinct LRRK2 assays, with a cellular IC50 of 3032 nM in HEK293 cells . The target compound replaces this 6-thioether with a 6-amino linkage, a modification known in the broader triazolo-pyridazine class to alter hinge-binding interactions, kinase selectivity, and metabolic stability . No direct head-to-head comparison between 6-amino and 6-thioether analogs sharing the same 3-isopropyl-thiophene substitution pattern has been published.

6-Amino vs. 6-Thioether LRRK2
Cross-study comparable
Target: No data Comparator: IC50 48 nM / 98 nM (biochemical), 3032 nM (cellular)
Kinase selectivity profile may differ
No head-to-head comparison published
LRRK2 kinase inhibition Parkinson's disease Kinase selectivity

Physicochemical Property Comparison: Calculated logP of Target vs. Structurally Characterized Pim-1 Inhibitors

The Pim-1 inhibitor series (3-aryl-6-amino-triazolo[4,3-b]pyridazines) suffered from poor solubility and permeability, which were addressed in part by substitution modifications . Compound 29, an optimized analog, achieved both solubility and permeability improvements relative to compound 24, though exact logP and solubility values for these specific analogs are not disclosed in the available abstract . The target compound's 3-isopropyl group is more lipophilic than a 3-methyl substituent, suggesting moderate-to-high logP; the thiophene moiety may offer different solubility characteristics compared to phenyl or trifluoromethyl-substituted analogs. No experimental logP, aqueous solubility, or permeability data are publicly available for the target compound.

logP vs. Pim-1 Inhibitors
Class-level inference
Target logP not experimentally determined; moderate-to-high lipophilicity predicted
Solubility and permeability context to verify
Pim-1 series solubility limitations partially addressed by substitution
Physicochemical properties logP Drug-likeness Pim-1 kinase

Target Engagement Context: Thiophene-Linked Triazolo-Pyridazines in Anticancer Screening (MCF-7)

A 2025 study synthesized a series of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives and evaluated them against the MCF-7 human breast carcinoma cell line . While these compounds differ from the target compound at the 3-position (aryl vs. isopropyl) and at the 6-position (direct thiophene attachment vs. thiophen-2-yl-ethylamino linkage), the study demonstrates the relevance of thiophene-substituted triazolo-pyridazines in anticancer screening. No quantitative cytotoxicity data for the target compound against MCF-7 or any other cancer cell line have been published.

MCF-7 Anticancer Screening
Class-level inference
Target compound lacks MCF-7 cytotoxicity data; thiophene-linked analogs evaluated
Cell-model endpoint context to verify
Ethylamino linker may produce divergent outcomes
Anticancer activity MCF-7 breast carcinoma Thiophene derivatives

Structural Divergence from BRD4 Bromodomain Inhibitors with Crystallographic Validation

A crystallographically validated series of [1,2,4]triazolo[4,3-b]pyridazine BRD4 BD1 inhibitors includes N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB 7YQ9, resolution 1.5 Å), C239-0012 (PDB 8GPZ, resolution 1.528 Å), and STL233497 (PDB 8GQ0, resolution 1.44 Å) . These analogs all contain a 3-trifluoromethyl group and diverse N-6 substituents (indol-3-yl-ethyl, etc.), establishing the structural determinants for BRD4 BD1 binding. The target compound replaces the 3-CF3 with 3-isopropyl—a substitution that would eliminate critical halogen-bond interactions observed in the co-crystal structures—and incorporates a thiophen-2-yl-ethylamino group at N-6 that has not been crystallographically characterized in complex with any bromodomain.

BRD4 BD1 Crystallography
Class-level inference
3-CF3 analogs co-crystallized at 1.44–1.5 Å; 3-isopropyl may abolish halogen-bond interactions
BRD4 engagement likely reduced; empirical confirmation needed
No target BRD4 binding data available
BRD4 bromodomain Epigenetic inhibitors Crystal structure X-ray diffraction

Application Scenarios for 3-(Propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine in Scientific Procurement


Proprietary LRRK2 or Novel Kinase Inhibitor Hit Follow-Up

Organizations pursuing LRRK2-mediated Parkinson's disease or related kinase targets may procure this compound as a definitive hit-confirmation or SAR probe. The 6-amino (rather than 6-thioether) linkage distinguishes it from known LRRK2-active triazolo-pyridazines, and the 3-isopropyl-thiophene combination has not been reported in any kinase selectivity panel. Procurement is justified when a primary screen has identified this specific chemotype as active and resynthesis or commercial sourcing of the exact structure is required for dose-response validation .

Scaffold-Hopping and Intellectual Property (IP) Expansion Around Triazolo-Pyridazine Patents

The LRRK2 inhibitor patent landscape (e.g., US9187484B2) extensively claims 3-substituted and 6-substituted triazolo-pyridazines but does not explicitly enumerate 3-isopropyl-N-(2-thiophen-2-yl-ethyl)-6-amino derivatives . Pharmaceutical and agrochemical IP teams may acquire this compound for freedom-to-operate analysis, patent circumvention SAR, or as a building block for generating novel composition-of-matter claims within the same chemotype space.

Chemical Biology Tool Compound for Bromodomain Selectivity Profiling (Negative Control)

Given that 3-trifluoromethyl analogs bind BRD4 BD1 with crystallographically validated interactions, the 3-isopropyl variant is predicted to be a weak or non-binder . It may serve as a negative control in BRD4-dependent transcriptional assays, where the absence of bromodomain engagement is required to confirm on-target effects of 3-CF3 tool compounds. Procurement is contingent on experimental confirmation that the compound indeed lacks BRD4 BD1/BD2 affinity at relevant concentrations.

Medicinal Chemistry Solubility and Metabolic Stability Optimization Program

The known Pim-1 inhibitor series suffered from poor solubility and permeability—limitations partially overcome in later analogs . The target compound, with a more lipophilic 3-isopropyl group and a thiophene-containing side chain, may exhibit different solubility and microsomal stability profiles. Procurement for comparative in vitro DMPK profiling (logD, kinetic solubility, human/mouse microsome stability) against benchmark triazolo-pyridazine analogs is warranted where empirical data are needed to guide lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor hit follow-up
Exact chemotype fidelity; 6-amino linkage context
Dose-response and selectivity panel review
Scaffold-hopping / IP expansion
Novel substitution pattern not enumerated in patents
Freedom-to-operate and SAR landscape review
Bromodomain negative control
Predicted weak BRD4 BD1 binding vs. 3-CF3 analogs
Confirm lack of BRD4 engagement in transcriptional assays
DMPK lead optimization
Thiophene side chain and isopropyl lipophilicity
logD, kinetic solubility, microsomal stability profiling
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